![molecular formula C22H20FN3O2 B2716756 2-(4-fluorophenyl)-3-isobutyl-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione CAS No. 902023-56-7](/img/structure/B2716756.png)
2-(4-fluorophenyl)-3-isobutyl-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(4-fluorophenyl)-3-isobutyl-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione” is a pyrimidoquinoline derivative . Pyrimidoquinoline derivatives have been synthesized and studied for their wide range of biological properties . Some of them have shown antitumor activity .
Synthesis Analysis
Functionalized pyrimidoquinolines have been synthesized by a three-component one-pot reaction involving barbituric acid, aldehydes, and anilines . This method circumvents the preparation of unstable substituted 2-aminobenzaldehydes that limits the scope of previously described syntheses . Furthermore, access to the 5-substituted derivatives is now also possible starting from aliphatic or aromatic aldehydes .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrimidoquinoline derivatives involve a three-component one-pot reaction . This reaction involves barbituric acid, aldehydes, and anilines . The use of commercially available anilines allows for the facile syntheses of pyrimidoquinolinediones substituted in all the positions on the benzene ring with electron donor or electron withdrawing groups .Scientific Research Applications
Corrosion Inhibition
Quinoline derivatives, including those structurally similar to the specified compound, are explored for their potential as corrosion inhibitors. For instance, 5-arylpyrimido-[4,5-b]quinoline-diones have been studied for their effectiveness in preventing mild steel corrosion in acidic environments. These compounds exhibit high inhibition efficiency, which increases with concentration. Their adsorption onto the steel surface aligns with the Langmuir adsorption isotherm, and they are identified as cathodic-type inhibitors. This application is significant in industrial and engineering fields to enhance material durability and reduce maintenance costs (Verma et al., 2016).
Optical Properties for Biomedical Applications
Certain quinoline derivatives are investigated for their unique optical properties, making them suitable as fluorescent probes in biomedical research. For example, indolizino[3,2-c]quinolines, which share a similar structural motif, have been synthesized and found to possess desirable optical properties. These properties suggest potential applications in fluorescence-based technologies, critical in biomedical imaging and diagnostics (Park et al., 2015).
Radioligand Development for PET Imaging
Quinoline-2-carboxamide derivatives, which are structurally related, have been labeled with carbon-11 for potential use as radioligands in positron emission tomography (PET) imaging. These compounds bind specifically to peripheral benzodiazepine type receptors (PBR) in various organs, suggesting their utility in noninvasive assessment of PBR with PET imaging. This application is crucial in neuroimaging and diagnosing neurological disorders (Matarrese et al., 2001).
Mechanism of Action
Target of Action
Similar compounds have been reported to target carbonic anhydrase (ca) isozymes, which play a role in their anticancer activity .
Mode of Action
It’s worth noting that compounds with similar structures have been shown to inhibit carbonic anhydrase (ca) isozymes, which may contribute to their anticancer activity .
Biochemical Pathways
Similar compounds have been reported to affect pathways related to carbonic anhydrase (ca) isozymes, which may play a role in their anticancer activity .
Result of Action
Similar compounds have been reported to exhibit anticancer activity .
properties
IUPAC Name |
2-(4-fluorophenyl)-10-methyl-3-(2-methylpropyl)pyrimido[4,5-b]quinoline-4,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O2/c1-13(2)12-26-20(14-8-10-15(23)11-9-14)24-21-18(22(26)28)19(27)16-6-4-5-7-17(16)25(21)3/h4-11,13H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOHFPBPQHQNMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3N2C)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-3-isobutyl-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

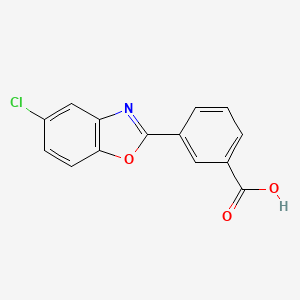
![5-[(Methoxycarbonyl)amino]thiophene-2-carboxylic acid](/img/structure/B2716674.png)

![(5E)-3-(4-chlorophenyl)-5-[(3-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2716677.png)
![N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2716678.png)
![5,6,8-trimethyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B2716680.png)
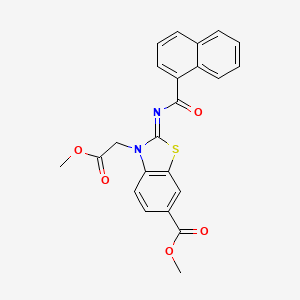
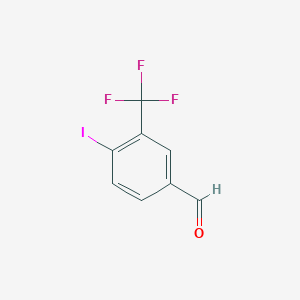
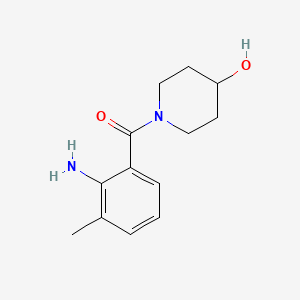
![1-methyl-3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-2-phenyl-1H-indole](/img/structure/B2716688.png)
![Tert-butyl 2-[4-methyl-5-(methylamino)-1,2,4-triazol-3-yl]acetate](/img/structure/B2716690.png)

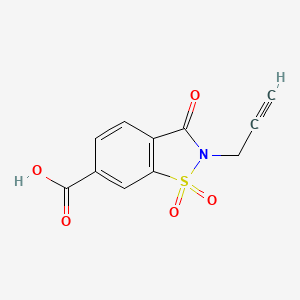
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2,6-difluorobenzamide](/img/structure/B2716695.png)